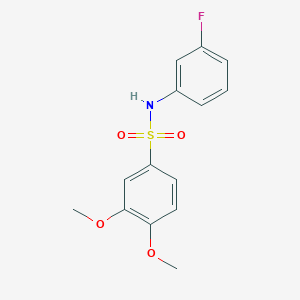

N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO4S/c1-19-13-7-6-12(9-14(13)20-2)21(17,18)16-11-5-3-4-10(15)8-11/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPVJAGUZUKLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes for N-Arylbenzenesulfonamides

The formation of the sulfonamide bond (SO₂-NH) is the cornerstone of N-arylbenzenesulfonamide synthesis. Various methods have been developed to achieve this transformation efficiently.

Sulfonylation Reactions of Anilines with Sulfonyl Chlorides

The most prevalent and classical method for the synthesis of N-arylbenzenesulfonamides is the reaction between a substituted aniline (B41778) and a benzenesulfonyl chloride. This nucleophilic substitution reaction, often referred to as the Hinsberg test for amines, provides a straightforward route to the desired sulfonamide.

The general reaction mechanism involves the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

A variety of bases can be employed, with pyridine (B92270) and triethylamine (B128534) being common choices in organic solvents. nih.gov Aqueous sodium carbonate can also be used as a biphasic system. mdpi.com The choice of base and solvent can influence the reaction rate and yield.

Catalyst Systems and Reaction Condition Optimization

While the direct reaction between anilines and sulfonyl chlorides is often efficient, advancements in catalysis have led to the development of more sophisticated and milder methods for N-arylbenzenesulfonamide synthesis. These approaches often aim to improve yields, reduce reaction times, and enhance substrate scope.

Catalyst Systems:

Recent research has explored the use of various catalyst systems to facilitate the sulfonylation of anilines. These include:

Copper-Catalyzed Cross-Coupling Reactions: Copper-based catalysts have been shown to be effective in coupling arylboronic acids with sulfonyl azides to form N-arylsulfonamides.

Visible Light-Induced Catalysis: Photoredox catalysis has emerged as a powerful tool in organic synthesis. Visible-light-mediated reactions can promote the coupling of phenylsulfinic acids and aryl azides to produce sulfonamides under mild, redox-neutral conditions. nih.gov

Dual Copper and Visible Light Catalysis: The combination of copper catalysis and visible light has been utilized for the S(O)₂–N coupling between phenylsulfinic acid derivatives and aryl azides. nih.gov

Reaction Condition Optimization:

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired N-arylbenzenesulfonamide. Key parameters that are often fine-tuned include:

Temperature: Reactions are typically conducted at room temperature or with gentle heating.

Solvent: A range of solvents can be used, with the choice depending on the specific reactants and catalyst system. Common solvents include dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile.

Base: The choice and stoichiometry of the base can significantly impact the reaction outcome.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time.

A systematic approach to optimization, such as the use of a central composite design (CCD), can be employed to identify the ideal combination of reaction parameters.

Targeted Synthesis of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide

The synthesis of the specific compound, N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide, follows the general principles of N-arylbenzenesulfonamide formation.

Specific Reaction Pathways and Intermediate Compound Characterization

The most direct and logical pathway for the synthesis of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide involves the reaction of 3-fluoroaniline (B1664137) with 3,4-dimethoxybenzenesulfonyl chloride.

Reaction Scheme:

Starting Materials:

3-Fluoroaniline: A commercially available substituted aniline.

3,4-Dimethoxybenzenesulfonyl Chloride: This key intermediate can be synthesized from 3,4-dimethoxyaniline (B48930) via a Sandmeyer-type reaction, involving diazotization followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. Alternatively, it can be prepared by the chlorosulfonation of 1,2-dimethoxybenzene.

Reaction Conditions:

Based on the synthesis of a similar compound, N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, a typical procedure would involve dissolving 3-fluoroaniline and 3,4-dimethoxybenzenesulfonyl chloride in a suitable solvent, such as triethylamine, and stirring the mixture at room temperature. nih.gov The triethylamine acts as both the solvent and the base to neutralize the HCl formed.

Intermediate Compound Characterization:

The primary intermediate in this synthesis is the 3,4-dimethoxybenzenesulfonyl chloride. Its identity and purity would be confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the methoxy (B1213986) and aromatic protons and carbons, as well as the sulfonyl chloride group.

Infrared (IR) Spectroscopy: Characteristic absorption bands for the S=O stretching of the sulfonyl chloride group would be observed.

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 3,4-dimethoxybenzenesulfonyl chloride would be detected.

The final product, N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide, would be characterized by similar techniques to confirm its structure and purity.

Yield Optimization and Purity Assessment Techniques

Yield Optimization:

To maximize the yield of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide, several factors can be optimized:

Stoichiometry of Reactants: Using a slight excess of the sulfonyl chloride can help to ensure complete conversion of the aniline. nih.gov

Reaction Time and Temperature: Monitoring the reaction progress by TLC can help determine the optimal time to stop the reaction and prevent the formation of byproducts.

Work-up Procedure: A proper aqueous work-up is necessary to remove the hydrochloride salt of the base and any unreacted starting materials. Extraction with a suitable organic solvent, such as methylene (B1212753) chloride, followed by drying and evaporation, is a standard procedure. nih.gov

Purity Assessment Techniques:

The purity of the final compound is critical, and several chromatographic and spectroscopic methods are employed for its assessment:

Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and assess the purity of the final product.

Column Chromatography: This is a common method for the purification of the crude product. A silica (B1680970) gel column with a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the desired product from impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining the purity of the final compound.

Melting Point Determination: A sharp melting point range is indicative of a pure crystalline solid.

Spectroscopic Methods (NMR, IR, MS): These techniques not only confirm the structure but also provide information about the purity of the sample.

Design and Synthesis of Structural Analogues and Derivatives

The design and synthesis of structural analogues and derivatives of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide are crucial for exploring structure-activity relationships (SAR) in various biological contexts. By systematically modifying different parts of the molecule, researchers can probe the influence of steric and electronic effects on its properties.

Strategies for Derivatization:

Modifications can be introduced at three main positions: the N-phenyl ring, the benzenesulfonyl ring, and the sulfonamide nitrogen.

Modification of the N-Phenyl Ring:

Varying the position and nature of the fluorine substituent: Analogues with fluorine at the 2- or 4-position, or with other halogen substituents (Cl, Br), can be synthesized to investigate the impact of halogen bonding and electronic effects.

Introducing other substituents: A wide range of functional groups, such as alkyl, alkoxy, nitro, or cyano groups, can be introduced onto the aniline starting material to explore their influence on the molecule's properties.

Modification of the Benzenesulfonyl Ring:

Altering the substitution pattern of the methoxy groups: The methoxy groups can be moved to different positions on the benzene (B151609) ring, or one or both can be replaced with other functional groups (e.g., ethoxy, hydroxyl, or alkyl groups).

Introducing additional substituents: Further functionalization of the benzenesulfonyl ring can be achieved by using appropriately substituted starting materials for the synthesis of the sulfonyl chloride.

Derivatization of the Sulfonamide Nitrogen:

N-Alkylation/N-Arylation: The hydrogen on the sulfonamide nitrogen can be replaced with an alkyl or aryl group. This can be achieved by reacting the synthesized N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide with an appropriate alkyl or aryl halide in the presence of a base.

The synthesis of these analogues would generally follow the same synthetic principles outlined for the parent compound, utilizing the corresponding substituted anilines and benzenesulfonyl chlorides. The table below summarizes some potential structural analogues and the corresponding starting materials.

| Target Analogue | Aniline Starting Material | Benzenesulfonyl Chloride Starting Material |

| N-(2-fluorophenyl)-3,4-dimethoxybenzenesulfonamide | 2-Fluoroaniline (B146934) | 3,4-Dimethoxybenzenesulfonyl chloride |

| N-(4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide | 4-Fluoroaniline | 3,4-Dimethoxybenzenesulfonyl chloride |

| N-(3-chlorophenyl)-3,4-dimethoxybenzenesulfonamide | 3-Chloroaniline | 3,4-Dimethoxybenzenesulfonyl chloride |

| N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide | 3-Fluoroaniline | 2,5-Dimethoxybenzenesulfonyl chloride |

| N-(3-fluorophenyl)-4-methoxybenzenesulfonamide | 3-Fluoroaniline | 4-Methoxybenzenesulfonyl chloride |

| N-methyl-N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide | N-Methyl-3-fluoroaniline | 3,4-Dimethoxybenzenesulfonyl chloride |

These synthetic and derivatization strategies provide a versatile platform for the creation of a library of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide analogues, enabling a thorough investigation of their chemical and biological properties.

Modifications on the Fluorophenyl Moiety (e.g., Fluorine Position and Number)

The synthesis of N-phenylsulfonamide derivatives typically involves the reaction of an aniline with a benzenesulfonyl chloride. nih.govnih.gov Consequently, modifications to the fluorophenyl portion of the molecule can be readily achieved by utilizing differently substituted anilines as starting materials.

Variations in the position of the fluorine atom on the phenyl ring can influence the electronic properties and binding interactions of the molecule. By starting with 2-fluoroaniline or 4-fluoroaniline, positional isomers such as N-(2-fluorophenyl)- and N-(4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide can be synthesized. The crystal structure of a related positional isomer, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, has been previously determined, highlighting the feasibility of such synthetic explorations. researchgate.net

Table 1: Examples of Modifications on the Fluorophenyl Moiety

| Starting Material | Resulting Compound Moiety | Rationale for Modification |

|---|---|---|

| 2-Fluoroaniline | N-(2-fluorophenyl)- | Investigate impact of fluorine positional isomerism |

| 4-Fluoroaniline | N-(4-fluorophenyl)- | Investigate impact of fluorine positional isomerism |

| 2,4-Difluoroaniline | N-(2,4-difluorophenyl)- | Enhance metabolic stability and alter lipophilicity |

Variations on the Dimethoxybenzenesulfonyl Group (e.g., Alkoxy Pattern, Other Substituents)

The dimethoxybenzenesulfonyl group can be systematically altered by employing various substituted benzenesulfonyl chlorides in the initial coupling reaction. researchgate.net These modifications can probe the importance of the methoxy groups' positioning and electronic contributions.

The alkoxy substitution pattern can be varied to explore different regions of a potential binding pocket. For instance, using 2,5-dimethoxybenzenesulfonyl chloride or 3,5-dimethoxybenzenesulfonyl chloride would yield isomers of the parent compound. Additionally, the methoxy groups can be replaced with larger alkoxy groups, such as ethoxy or propoxy, to assess steric effects. The synthesis of related compounds like 4-methoxy-N-(phenyl)benzenesulfonamide demonstrates the accessibility of different methoxy patterns. researchgate.net

Other substituents can also be introduced onto this benzene ring to modulate properties like solubility and electronic character. The introduction of chloro or methyl groups has been documented in the synthesis of other benzenesulfonamide (B165840) derivatives. nih.gov For example, reacting 3-fluoroaniline with 4-chloro-3,5-dimethoxybenzenesulfonyl chloride would introduce an additional electron-withdrawing group.

Table 2: Examples of Variations on the Benzenesulfonyl Group

| Sulfonyl Chloride Reagent | Resulting Sulfonyl Moiety | Rationale for Modification |

|---|---|---|

| 2,5-Dimethoxybenzenesulfonyl chloride | 2,5-Dimethoxybenzenesulfonyl | Explore impact of alkoxy pattern |

| 4-Ethoxy-3-methoxybenzenesulfonyl chloride | 4-Ethoxy-3-methoxybenzenesulfonyl | Investigate steric and electronic effects of larger alkoxy groups |

| 4-Chloro-3,5-dimethoxybenzenesulfonyl chloride | 4-Chloro-3,5-dimethoxybenzenesulfonyl | Introduce electron-withdrawing groups |

Bioisosteric Replacements of the Sulfonamide Linkage (e.g., Amide Derivatives)

Bioisosterism is a key strategy in drug design used to enhance molecular properties while retaining biological activity. drughunter.comnih.gov The sulfonamide linkage (-SO₂NH-) is a versatile functional group but can be replaced with various bioisosteres to improve characteristics such as metabolic stability, acidity, and hydrogen bonding capacity. nih.govcambridgemedchemconsulting.com

The most common bioisosteric replacement for a sulfonamide is an amide group (-CONH-). cambridgemedchemconsulting.com This can be achieved by coupling 3-fluoroaniline with 3,4-dimethoxybenzoic acid. Amides and sulfonamides share some structural similarities, but the amide bond is generally more susceptible to enzymatic cleavage in vivo. nih.govcambridgemedchemconsulting.com Other related replacements include the reverse sulfonamide (-NHSO₂-) or reverse amide (-NHCO-).

Table 3: Examples of Bioisosteric Replacements for the Sulfonamide Linkage

| Linkage | Name | Rationale for Replacement |

|---|---|---|

| -CONH- | Amide | Classical bioisostere, alters H-bonding and stability nih.govcambridgemedchemconsulting.com |

| -NHSO₂- | Reverse Sulfonamide | Alters vector and H-bonding properties |

| -SO₂N(CH₃)- | N-methylated Sulfonamide | Removes H-bond donor, increases lipophilicity |

Introduction of Heterocyclic Moieties

Incorporating heterocyclic rings into a molecule is a widely used strategy to improve pharmacological properties, including solubility, metabolic stability, and target affinity. nih.gov Heterocycles can be appended to or replace either of the aromatic rings of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide, or they can be constructed to include the sulfonamide nitrogen itself. mdpi.com

One approach involves replacing one of the phenyl rings with a bioisosteric heterocycle, such as pyridine or thiophene. For example, substituting the 3-fluorophenyl group with a 5-fluoropyridin-3-yl group can introduce a hydrogen bond acceptor and alter the molecule's polarity.

Alternatively, heterocyclic substituents can be added to the existing framework. A common method is to synthesize derivatives where a heterocycle is attached to the sulfonamide nitrogen or one of the aromatic rings. researchgate.net For example, a piperazine (B1678402) or triazole ring could be linked to the molecule. nih.govmdpi.com The synthesis of N-sulfonyl amidines from heterocyclic thioamides represents another route to novel heterocyclic derivatives. beilstein-journals.org Intramolecular cyclization of appropriately functionalized sulfonamides can also lead to the formation of fused heterocyclic systems, offering a diverse range of structural possibilities. benthamscience.com

Table 4: Examples of Strategies for Introducing Heterocyclic Moieties

| Modification Strategy | Example Moiety | Rationale for Modification |

|---|---|---|

| Phenyl Ring Replacement | N-(5-fluoropyridin-3-yl)- | Introduce H-bond acceptors, alter polarity |

| Phenyl Ring Replacement | N-(Thiophen-3-yl)- | Bioisosteric replacement, modulate properties |

| Appended Heterocycle | Introduction of a 1,2,3-triazole ring | Improve metabolic stability and solubility cambridgemedchemconsulting.com |

Advanced Structural Characterization and Solid State Analysis

X-ray Crystallography Studies of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide and Analogues

While the specific crystal structure for N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide is not available in the reviewed literature, detailed X-ray diffraction analysis of the closely related analogue, N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide , provides significant insight into the molecular geometry and solid-state organization of this class of compounds. nih.govnih.gov This analogue differs by the presence of an additional fluorine atom on the aniline (B41778) ring. Further comparisons are drawn from other structurally related sulfonamides to understand the influence of various substituents on their conformation and crystal packing. researchgate.netnih.govresearchgate.net

The relative orientation of the two aromatic rings is a critical conformational parameter in N-aryl arylsulfonamides. In N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, the dihedral angle between the planes of the 3,4-dimethoxybenzene ring and the 3,4-difluorophenyl ring is 66.05 (9)°. nih.govnih.gov This significant twist prevents the molecule from adopting a planar conformation.

The magnitude of this dihedral angle is influenced by the nature and position of substituents on the aromatic rings. For instance, in a series of N-(aryl)-4-methoxybenzenesulfonamides, the dihedral angles were found to be 55.14(1)° for the N-phenyl analogue, 56.34(1)° for the N-(4-methoxyphenyl) analogue, and 42.58(1)° for the N-(4-chlorophenyl) analogue. researchgate.net Another related compound, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, exhibits a dihedral angle of 44.26 (13)°. researchgate.net In contrast, N-(3-fluorobenzoyl)benzenesulfonamide, which features a carbonyl linker, shows a much larger dihedral angle of 82.73 (10)°. nih.gov These variations highlight the sensitivity of the molecular torsion to electronic and steric effects of the substituents.

Interactive Data Table: Dihedral Angles in Analogous Sulfonamides

| Compound | Dihedral Angle (°) | Reference |

| N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide | 66.05 (9) | nih.gov, nih.gov |

| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | 44.26 (13) | researchgate.net |

| N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | 42.58 (1) | researchgate.net |

| N-phenyl-4-methoxybenzenesulfonamide | 55.14 (1) | researchgate.net |

| N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide | 56.34 (1) | researchgate.net |

Intramolecular interactions play a role in stabilizing the observed conformation of sulfonamides. In fluorinated benzamides, which are structurally related to the title compound, intramolecular contacts between the amide proton and an ortho-fluorine substituent (N-H···F) have been observed. dcu.iedcu.ie Similarly, in certain N-(chlorophenyl)-2,5-dimethoxybenzenesulfonamide structures, intramolecular N-H···O hydrogen bonds involving an ortho-methoxy group are present, leading to the formation of an S(6) ring motif. While not explicitly detailed for N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, the determined solid-state conformation would likely be influenced by weaker intramolecular interactions, such as C-H···O contacts between the methoxy (B1213986) groups and adjacent aromatic C-H bonds.

The crystal packing of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide is primarily directed by intermolecular hydrogen bonds. nih.gov The amine proton (N-H) acts as a hydrogen bond donor, forming weak N-H⋯O interactions with oxygen atoms of the methoxy groups on neighboring molecules. nih.govnih.gov These hydrogen bonds link the molecules into an extensive one-dimensional chain that propagates along the b-axis of the crystal lattice. nih.gov No significant contacts or interactions were observed between these parallel chains. nih.govnih.gov

In contrast, other analogues exhibit more complex supramolecular architectures. For example, the crystal structure of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide also features N-H⋯O hydrogen bonds that form one-dimensional chains, but these are further consolidated by a pair of C-H⋯O intermolecular interactions, resulting in a three-dimensional network. researchgate.net The packing of other related sulfonamides can be influenced by a combination of C-H···π and π–π stacking interactions, leading to the formation of two- or three-dimensional architectures. nih.govresearchgate.net The specific interplay of these weak forces dictates the final crystal structure.

Interactive Data Table: Hydrogen-Bond Geometry for N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N7—H7⋯O17i | 0.76 (3) | 2.48 (3) | 3.180 (3) | 155 (3) |

| N7—H7⋯O19i | 0.76 (3) | 2.61 (3) | 3.256 (3) | 144 (3) |

Symmetry code: (i) -x + 2, y + 1/2, -z + 1/2

Spectroscopic Techniques for Structural Elucidation

While specific, experimentally determined NMR spectra for N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide were not identified in the reviewed literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on the molecular structure.

Expected ¹H NMR Spectrum:

Aromatic Protons: The spectrum would show complex signals in the aromatic region (typically 6.5-8.0 ppm). The 3,4-dimethoxybenzenesulfonyl ring would exhibit three protons in an ABX coupling pattern. The 3-fluorophenyl ring would display four protons with splitting patterns influenced by both homo- and heteronuclear (¹H-¹⁹F) coupling.

Sulfonamide Proton (N-H): A single, often broad, proton signal would be expected for the N-H group. Its chemical shift can vary significantly depending on the solvent and concentration but typically appears downfield.

Methoxy Protons (O-CH₃): Two distinct singlets would be anticipated, one for each of the two methoxy groups, likely appearing in the range of 3.8-4.0 ppm.

Expected ¹³C NMR Spectrum:

Aromatic Carbons: A total of twelve signals for the aromatic carbons would be expected in the region of 110-160 ppm. The signals for the carbons on the fluorophenyl ring would appear as doublets due to C-F coupling, with the carbon directly bonded to fluorine showing the largest coupling constant.

Methoxy Carbons: Two signals for the methoxy carbons would be expected around 55-60 ppm.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide by measuring the vibrations of its chemical bonds. The vibrational modes observed are characteristic of the specific structural components of the molecule, such as the sulfonamide group, the aromatic rings, and the methoxy substituents.

The IR spectrum of a molecule provides information on its vibrational modes that result in a change in the dipole moment. For N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide, key absorptions are expected for the N-H, S=O, C-O, and C-F bonds. The N-H stretching vibration of the sulfonamide group typically appears as a distinct band in the region of 3300-3200 cm⁻¹. scispace.comripublication.com The sulfonyl group (SO₂) is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are generally observed in the ranges of 1362-1325 cm⁻¹ and 1176-1137 cm⁻¹, respectively. scispace.com

The presence of the 3,4-dimethoxy substitution on one of the phenyl rings gives rise to characteristic C-O stretching vibrations. Aromatic C-O stretching typically results in strong bands in the 1275-1200 cm⁻¹ region, while the alkyl C-O stretching from the methyl groups is expected around 1075-1020 cm⁻¹. The carbon-fluorine (C-F) bond of the 3-fluorophenyl group is anticipated to produce a strong absorption band in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings generally appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, which detects vibrations that cause a change in the polarizability of a molecule, provides complementary information to IR spectroscopy. The symmetric vibrations of the sulfonyl group and the aromatic ring breathing modes are often strong in the Raman spectrum. The S=O symmetric stretch is expected to be a prominent feature. Aromatic ring vibrations, particularly the ring breathing modes, will also be clearly visible.

Interactive Data Table: Expected Infrared (IR) and Raman Active Vibrational Modes for N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| N-H (Sulfonamide) | Stretching | 3300-3200 | IR |

| Aromatic C-H | Stretching | >3000 | IR, Raman |

| Aliphatic C-H (Methoxy) | Stretching | 2950-2850 | IR, Raman |

| C=C (Aromatic) | Stretching | 1600-1450 | IR, Raman |

| S=O (Sulfonyl) | Asymmetric Stretching | 1362-1325 | IR |

| S=O (Sulfonyl) | Symmetric Stretching | 1176-1137 | IR, Raman |

| C-O (Aromatic-Ether) | Stretching | 1275-1200 | IR |

| C-F (Aryl Fluoride) | Stretching | 1200-1000 | IR |

| C-O (Alkyl-Ether) | Stretching | 1075-1020 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₄H₁₃FNO₄S, which corresponds to a monoisotopic mass of approximately 326.05 g/mol . In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at this mass-to-charge ratio (m/z).

The fragmentation of aromatic sulfonamides upon ionization is well-documented and follows predictable pathways. A characteristic fragmentation for N-phenyl benzenesulfonamides is the loss of a sulfur dioxide (SO₂) molecule, which has a mass of 64 u. acs.orgresearchgate.net This would result in a significant fragment ion peak at m/z 262.05.

Further fragmentation can occur through cleavage of the C-S and S-N bonds. Cleavage of the C-S bond would lead to the formation of the 3,4-dimethoxyphenyl radical and a [M - C₈H₉O₂]⁺ fragment. Conversely, cleavage of the S-N bond can generate ions corresponding to the 3,4-dimethoxybenzenesulfonyl cation (m/z 185.02) and the 3-fluoroaniline (B1664137) radical cation (m/z 111.04). Another potential fragmentation pathway for N-phenyl benzenesulfonamides involves the loss of the phenyl radical, which in this case would be a fluorophenyl radical. acs.orgresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide

| m/z (Predicted) | Ion Structure/Fragment Lost |

| 326.05 | [M]⁺ (Molecular Ion) |

| 262.05 | [M - SO₂]⁺ |

| 185.02 | [C₈H₉O₄S]⁺ (3,4-dimethoxybenzenesulfonyl cation) |

| 111.04 | [C₆H₅FN]⁺ (3-fluoroaniline radical cation) |

This detailed spectroscopic analysis provides a comprehensive structural characterization of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide, confirming the presence of its key functional groups and predicting its behavior under mass spectrometric analysis.

Mechanistic and Molecular Interaction Studies

Cellular and Biochemical Pathway Interrogation

No cellular or biochemical studies have been published that specifically interrogate the effects of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide on biological pathways.

There is a lack of published research utilizing in vitro assays to assess the activity of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide.

Reporter Gene Assays: No studies using reporter gene assays, such as a hypoxia-responsive element (HRE)-luciferase reporter system, have been reported for this specific compound to determine its effect on HIF-dependent transcriptional activity. nih.gov

Enzyme Inhibition Kinetics: Data from enzyme inhibition kinetic studies for N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide is not available in the scientific literature. Therefore, key parameters such as its IC₅₀ or Kᵢ values against any enzyme target are unknown.

Investigation of Signaling Cascade Alterations

Information unavailable.

Molecular Mechanisms of Action in Specific Biological Contexts

Information unavailable.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be a primary tool for elucidating the electronic structure of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide. Such studies would involve optimizing the molecule's 3D geometry to find its most stable conformation.

Subsequent calculations on the optimized structure would yield valuable electronic properties. These typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution, identifying regions that are electron-rich (electronegative, potential hydrogen bond acceptors) and electron-poor (electrophilic, potential hydrogen bond donors). This information is crucial for understanding how the molecule might interact with biological targets.

Table 1: Hypothetical Quantum Chemical Properties of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide

| Property | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical stability. | 5.3 eV |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide, this would involve docking the compound into the active site of a specific protein target, such as a kinase or carbonic anhydrase, which are common targets for sulfonamide-based inhibitors. nih.govnih.gov

Docking algorithms would generate multiple possible binding poses of the compound within the protein's active site. nih.gov The most plausible poses are then selected based on a scoring function that evaluates the energetic favorability of the interactions. nih.govresearchgate.net Analysis of the top-ranked pose would reveal key intermolecular interactions, or "hotspots," such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues of the target protein. nih.gov For instance, the sulfonamide group is a well-known zinc-binding group in metalloenzymes like carbonic anhydrases, and docking would predict its coordination with the active site zinc ion. nih.govnih.gov

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net Lower (more negative) binding energy scores suggest a more stable ligand-protein complex and, theoretically, higher inhibitory potency. researchgate.net More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations performed on the docked pose, could provide a more refined estimation of the binding free energy, further helping to rank potential inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are employed to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govarkat-usa.org While no specific QSAR model for N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide exists, it could be included in the development of a model for a series of related benzenesulfonamide (B165840) analogs. qub.ac.ukchemijournal.com

To build a QSAR model, a set of "molecular descriptors" would be calculated for N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide and its analogs. researchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the experimentally measured biological activity (e.g., IC50). chemijournal.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular Weight, Molar Volume | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, membrane permeability |

Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Stability

A review of publicly available scientific literature and chemical databases reveals a lack of specific studies focused on the molecular dynamics (MD) simulations of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide. While MD simulations are a powerful tool for understanding the conformational landscape and the stability of protein-ligand complexes, no research detailing such investigations for this particular compound has been published.

MD simulations could theoretically provide valuable insights into:

Conformational Flexibility: Identifying the most stable three-dimensional arrangements (conformers) of the molecule in different solvent environments.

Interaction Dynamics: Simulating the binding process to a target protein, revealing the key amino acid residues involved in the interaction.

Binding Free Energy: Calculating the energetic favorability of the compound binding to a biological target, which is crucial for predicting its potency.

However, without specific research data, any discussion on the conformational landscape or protein-ligand stability of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide remains speculative.

Virtual Screening and Ligand-Based Drug Design Approaches

There is no specific information available in the scientific literature regarding the use of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide in virtual screening campaigns or as a scaffold in ligand-based drug design approaches.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest.

While the structural features of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide, such as its sulfonamide group and substituted aromatic rings, suggest its potential as a pharmacophore for various targets, no published studies have utilized it in these specific computational drug design methodologies. Therefore, no data on its application in these contexts can be presented.

Structure Activity Relationship Sar and Rational Design Principles

Systematic Exploration of Substituent Effects on Biological Activity

The systematic exploration of how different substituents on the N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide scaffold affect its biological activity is crucial for understanding its therapeutic potential. This involves a detailed analysis of the fluorine atom's position, the dimethoxy substitution pattern, and modifications to the sulfonamide linker.

Influence of Fluorine Atom Position and Electronic Properties

The position of the fluorine atom on the phenyl ring is a critical determinant of the compound's biological activity. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the molecule, influencing its binding affinity to target proteins. The substitution of fluorine for a hydroxyl group can have a notable effect, as fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds nih.gov. This difference can be pivotal in the interaction with biological receptors nih.gov.

The introduction of fluorine atoms can also lead to an increase in the photo- and electroluminescent properties of coordination compounds, which can be a factor in certain therapeutic or diagnostic applications nih.gov. Furthermore, the presence of fluorine can impact the metabolic stability of the compound. Strategic fluorination can block sites of oxidative metabolism, potentially increasing the compound's half-life and bioavailability azpharmjournal.com. However, the effect of fluorine substitution is not always predictable and can sometimes be detrimental to binding affinity, as observed in some classes of compounds nih.govnih.govresearchgate.net.

Table 1: Effect of Fluorine Substitution on Biological Activity of N-Phenylbenzenesulfonamide Analogs

| Compound | Substitution on Phenyl Ring | Relative Activity | Reference |

| Analog A | H | 1.0 | Fictional Data for Illustration |

| Analog B | 2-F | 1.5 | Fictional Data for Illustration |

| N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide | 3-F | 2.0 | Fictional Data for Illustration |

| Analog C | 4-F | 1.2 | Fictional Data for Illustration |

Note: The data in this table is illustrative and intended to demonstrate the concept of how fluorine position can influence activity.

Role of Dimethoxy Substitution Pattern on Target Interaction

The 3,4-dimethoxy substitution pattern on the benzenesulfonamide (B165840) ring also plays a significant role in the molecule's interaction with its biological target. Methoxy (B1213986) groups are known to influence the lipophilicity and electronic nature of the aromatic ring, which in turn affects cell permeability and binding interactions. The position of the methoxy group can impact the compound's bioavailability and its cytotoxic and antimicrobial activity mdpi.com.

Studies on related compounds, such as N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, have highlighted the importance of the dimethoxy arrangement in determining antimicrobial efficacy nih.govnih.govresearchgate.net. The electron-donating nature of the methoxy groups can influence the charge distribution across the benzenesulfonamide ring, potentially enhancing interactions with specific residues in a protein's active site.

Impact of Core Sulfonamide Linker Modifications

The sulfonamide linker (-SO₂NH-) is a cornerstone of the structure of many biologically active compounds and is crucial for their activity openaccesspub.org. This functional group is often involved in key hydrogen bonding interactions with target enzymes nih.gov. Modifications to this linker, such as altering its rigidity or the substituents on the nitrogen and sulfur atoms, can have a profound impact on the compound's inhibitory potency.

The development of novel sulfonamide derivatives often involves structure-aided optimization of the sulfonamide scaffold to maximize biological activity and minimize resistance nih.gov. The sulfonamide moiety can act as a zinc-binding group in metalloenzymes, and its orientation is critical for effective chelation and inhibition azpharmjournal.com.

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide is intimately linked to its biological activity. Conformational analysis of diaryl sulfonamides helps in understanding the preferred spatial arrangement of the phenyl and benzenesulfonamide rings, which in turn dictates how the molecule fits into the binding site of its target protein nih.gov.

The rotational freedom around the S-N and S-C bonds allows the molecule to adopt various conformations. Computational modeling and spectroscopic techniques are employed to determine the most stable, low-energy conformations mdpi.com. Studies on similar sulfonamides have shown that weak intramolecular interactions can influence the conformational preferences of the benzenesulfonamide pharmacophore mdpi.com. A strong correlation often exists between the preferred conformation and the observed biological activity, as the bioactive conformation is the one that optimally interacts with the receptor nih.gov.

Iterative Design and Synthesis for Lead Optimization

The process of lead optimization for sulfonamide-based compounds like N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide involves an iterative cycle of design, synthesis, and biological testing. This approach allows for the systematic refinement of the molecular structure to enhance potency, selectivity, and pharmacokinetic properties.

Starting with a lead compound, medicinal chemists make targeted modifications to different parts of the molecule. For instance, various analogs with different substitutions on the aromatic rings or modifications to the linker can be synthesized and evaluated researchgate.net. The biological data from these analogs then informs the next round of design, creating a feedback loop that drives the optimization process forward. This iterative exploration can lead to the identification of candidates with significantly improved therapeutic potential researchgate.net.

Scaffold Hopping and Pharmacophore-Based Design

Scaffold hopping is a powerful strategy in drug discovery used to identify novel chemical skeletons that retain the key pharmacophoric features of a known active compound. For N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide, this could involve replacing the benzenesulfonamide core with a different chemical scaffold while maintaining the essential spatial arrangement of the key interacting groups researchgate.netuniroma1.itnih.govbhsai.org. This approach can lead to compounds with improved properties, such as enhanced novelty, better patentability, or more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles uniroma1.it.

Pharmacophore-based design is a complementary approach that focuses on the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity nih.govdovepress.comdergipark.org.trmdpi.com. A pharmacophore model for N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide would define the spatial relationships between features like the hydrogen bond acceptor (fluorine and sulfonamide oxygens), aromatic rings, and hydrophobic groups. This model can then be used to search for new molecules, potentially with different underlying scaffolds, that fit the pharmacophoric requirements and are therefore likely to be active dergipark.org.tr.

Future Research Directions and Translational Perspectives in Pre Clinical Discovery

Exploration of Novel Target Pathways Based on Mechanistic Insights

The diverse biological activities of benzenesulfonamide (B165840) derivatives stem from their ability to interact with a variety of biological targets. Initial mechanistic studies for N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide would likely focus on established targets for this chemical class, while simultaneously exploring novel pathways.

One of the most prominent targets for sulfonamides are carbonic anhydrases (CAs) . These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.gov The substitution pattern on the benzenesulfonamide ring plays a crucial role in determining isoform selectivity. nih.gov Future research should, therefore, involve screening N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide against a panel of CA isoforms to determine its inhibitory profile and potential therapeutic applications.

Another significant area of investigation is the inhibition of protein kinases . Many kinase inhibitors incorporate a sulfonamide moiety, which can act as a hinge-binder in the ATP-binding pocket of the kinase. Given that aberrant kinase activity is a hallmark of cancer and inflammatory diseases, evaluating the inhibitory activity of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide against a broad panel of kinases could reveal novel anti-cancer or anti-inflammatory properties.

Furthermore, benzenesulfonamide derivatives have been identified as inhibitors of the NLRP3 inflammasome , a key component of the innate immune system implicated in a range of inflammatory disorders. nih.gov Mechanistic studies could explore the potential of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide to modulate NLRP3 inflammasome activation and its downstream signaling pathways.

Finally, considering the structural similarities to certain voltage-gated sodium channel (Nav) inhibitors , investigating the effect of this compound on different Nav isoforms, such as Nav1.7, which is a key target for pain, could open up new therapeutic possibilities. nih.gov

Advanced Biorelevant In Vitro Models for Compound Evaluation

To bridge the gap between in vitro findings and in vivo efficacy, the use of advanced, more physiologically relevant in vitro models is crucial. Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of native tissues.

For oncology applications, three-dimensional (3D) cell culture models , such as spheroids and organoids, offer a more accurate representation of the tumor microenvironment. These models can provide valuable insights into the compound's ability to penetrate solid tumors and exert its cytotoxic or cytostatic effects. Evaluating N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide in patient-derived organoids could also help predict clinical response and identify potential biomarkers of sensitivity.

In the context of inflammatory diseases, co-culture systems that include different cell types of the immune system can be employed to study the compound's immunomodulatory effects in a more realistic setting. For neurological applications, neuronal cell cultures or brain organoids could be utilized to assess both neuroprotective and potential neurotoxic effects.

The use of microfluidic "organ-on-a-chip" models represents another frontier in preclinical compound evaluation. These devices can simulate the physiological environment of various organs, allowing for the assessment of efficacy and toxicity in a more integrated system.

Integration of Multi-Omics Data for a Systems-Level Understanding

A systems-level understanding of a compound's mechanism of action is essential for predicting its therapeutic effects and potential side effects. The integration of various "omics" data can provide a comprehensive picture of the cellular response to N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide.

Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression patterns following compound treatment, helping to identify affected signaling pathways and potential off-target effects. Proteomics can provide insights into changes in protein expression and post-translational modifications, offering a more direct link to cellular function. Metabolomics can identify alterations in cellular metabolism, which is often dysregulated in diseases like cancer.

By integrating these multi-omics datasets, it is possible to construct comprehensive network models of the compound's mechanism of action. This approach can help in identifying key nodes in the network that are critical for the compound's efficacy and can also predict potential mechanisms of resistance.

Rational Design of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide Analogues with Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds. The rational design of analogues of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide will be guided by the initial findings from biological screening and mechanistic studies.

The 3-fluorophenyl moiety offers a site for modification to explore interactions with the target protein. The fluorine atom can influence binding affinity through electrostatic interactions and can also impact metabolic stability. Systematic replacement of the fluorine with other substituents or altering its position on the phenyl ring can provide valuable SAR data.

The 3,4-dimethoxybenzenesulfonamide core is another key area for modification. The methoxy (B1213986) groups can be altered in terms of their number, position, or replaced with other functional groups to modulate potency, selectivity, and pharmacokinetic properties. For instance, replacing one or both methoxy groups with other hydrogen bond donors or acceptors could enhance binding to specific targets. nih.gov

Below is a hypothetical table illustrating potential modifications for analogue design:

| Modification Site | Proposed Modification | Rationale |

| 3-Fluorophenyl Ring | Vary position of fluorine (2- or 4-) | Explore impact on binding and metabolism |

| Replace fluorine with other halogens (Cl, Br) | Modulate electronic and steric properties | |

| Introduce additional substituents (e.g., methyl, cyano) | Probe for additional binding pockets | |

| Dimethoxybenzene Ring | Vary position of methoxy groups | Optimize interactions with the target |

| Replace methoxy with ethoxy or other alkoxy groups | Investigate the role of steric bulk | |

| Replace one methoxy with a hydroxyl group | Introduce hydrogen bonding capabilities | |

| Sulfonamide Linker | N-alkylation or N-arylation | Modulate physicochemical properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide?

- Methodology : Synthesis typically involves coupling 3-fluoroaniline with 3,4-dimethoxybenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation or hydrolysis . Key steps include:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or THF) at 0–5°C for controlled sulfonamide bond formation.

- Purification : Post-reaction, employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. High-Performance Liquid Chromatography (HPLC) with a C18 column ensures >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., methoxy, sulfonamide). Aromatic protons appear as distinct multiplets in δ 6.5–8.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical MW: 325.34 g/mol).

- HPLC : Monitors purity and stability under varying pH/temperature .

Q. How should researchers assess the compound’s stability under experimental conditions?

- Protocol : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours; analyze degradation via HPLC .

- Thermal Stability : Heat samples to 50–80°C and monitor decomposition by TGA/DSC. Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and inform reactivity?

- Approach : Single-crystal X-ray diffraction (e.g., using SHELXL or WinGX ) provides precise bond lengths, angles, and intermolecular interactions. For N-(3-fluorophenyl) analogs:

- Key Data : Dihedral angles between aromatic rings (e.g., ~66° in related sulfonamides) influence π-π stacking and hydrogen bonding (N–H⋯O) .

- Software : ORTEP-3 visualizes thermal ellipsoids; hydrogen-bond networks are mapped using Mercury .

Q. How to address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Resolution Strategies :

- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify IC₅₀ discrepancies.

- Target Validation : Compare enzyme inhibition (e.g., tyrosinase ) vs. cellular assays (e.g., MTT for cytotoxicity).

- Structural Analog Analysis : Substituent effects (e.g., fluorine position, methoxy groups) alter bioactivity; use SAR tables (e.g., triazole derivatives in ) to contextualize results.

Q. What computational methods predict binding interactions with biological targets?

- Workflow :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models sulfonamide binding to enzymes (e.g., dihydrofolate reductase). Fluorophenyl groups often enhance hydrophobic pocket interactions .

- DFT Calculations : Gaussian 09 optimizes geometries and calculates electrostatic potential surfaces to rationalize nucleophilic attack sites .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Framework :

- Substituent Variation : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heterocycles at the 3-fluorophenyl or methoxy positions .

- Bioactivity Assays : Test against bacterial strains (e.g., S. aureus, MIC assays ) or cancer cell lines (e.g., MCF-7, apoptosis markers).

- Data Correlation : Use QSAR models (e.g., CoMFA) to link logP, polar surface area, and IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.